![molecular formula C20H38O3Si B2819485 (1S,3AR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one CAS No. 192573-33-4](/img/structure/B2819485.png)
(1S,3AR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one
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Description
(1S,3AR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one is a useful research compound. Its molecular formula is C20H38O3Si and its molecular weight is 354.606. The purity is usually 95%.
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Scientific Research Applications
Organometallic Chemistry
Organometallic compounds, including those with trimethylsilyl groups, play a crucial role in the development of new synthetic methods. For example, multidimensional NMR studies have mapped the molecular dynamics of trimethylsilyl derivatives, elucidating mechanisms such as [1,5]-suprafacial sigmatropic shifts. These insights are foundational for designing novel synthetic routes and understanding reaction mechanisms (Stradiotto et al., 1996).
Polymer Science
Trimethylsilyl groups are instrumental in the synthesis of sequence-ordered copolymers, affecting properties like glass transition and melting temperatures. Research in this area provides valuable information for the development of new materials with tailored properties (Mori et al., 1994).
Organic Synthesis
In organic synthesis, trimethylsilyl groups serve as protective groups and intermediates. Studies have demonstrated efficient methods for the direct peroxygenation of olefinic compounds using trimethylsilyl derivatives, showcasing their versatility in synthetic applications (Isayama, 1990).
Advanced Materials
The manipulation of trimethylsilyl groups has led to the development of advanced materials, such as monodendrons based on 9-phenylcarbazole. These materials exhibit unique redox properties and solubility profiles, highlighting the potential for creating novel electronic and photonic devices (Zhu & Moore, 2000).
properties
IUPAC Name |
(1S,3aR,7aR)-7a-methyl-1-[(1S)-1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3Si/c1-15(22-14-13-19(2,3)23-24(5,6)7)16-10-11-17-18(21)9-8-12-20(16,17)4/h15-17H,8-14H2,1-7H3/t15-,16+,17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKCWHXZUQQNAX-PFRQMTDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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